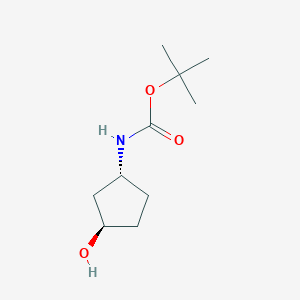

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUKINULYZANSP-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207729-04-2 | |

| Record name | rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate: A Key Chiral Intermediate in Modern Antiviral Synthesis

Abstract

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is a pivotal chiral building block in the field of medicinal chemistry, most notably for its role as a key intermediate in the synthesis of Entecavir, a potent antiviral drug used in the treatment of Hepatitis B virus (HBV) infection. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic characterization, and synthesis. Furthermore, it delves into its critical application in the synthetic pathway to En-tecavir, offering insights for researchers, scientists, and professionals in drug development.

Section 1: Molecular Overview and Physicochemical Properties

Introduction to the Molecule

This compound, a Boc-protected aminocyclopentanol, is a bifunctional molecule of significant interest. Its structure incorporates a carbamate (Boc protecting group), a secondary alcohol, and a cyclopentane ring with a defined stereochemistry ((1R,3R) configuration). This specific stereoisomer is crucial for the biological activity of the final active pharmaceutical ingredient (API) it is used to synthesize. The presence of both a protected amine and a hydroxyl group allows for sequential, regioselective reactions, making it a versatile intermediate in complex organic synthesis.

Structural Elucidation

The molecule consists of a five-membered cyclopentane ring. An amino group at position 1 and a hydroxyl group at position 3 are in a trans relationship to each other. The (1R,3R) designation defines the absolute stereochemistry at these two chiral centers. The amino group is protected with a tert-butyloxycarbonyl (Boc) group, which is a common protecting group for amines due to its stability under various reaction conditions and its ease of removal under acidic conditions.

Chemical Structure:

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H19NO3 | [1][2] |

| Molecular Weight | 201.26 g/mol | [1][2] |

| CAS Number | 207729-04-2 (for racemate) | [1] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, sealed in dry conditions | |

| XLogP3 | 1.2 | [1][2] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Topological Polar Surface Area | 58.6 Ų | [1][2] |

Section 2: Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will exhibit characteristic signals for the cyclopentyl ring protons, the methine protons at the chiral centers, the protons of the tert-butyl group (a sharp singlet around 1.4 ppm), and the protons of the amine and hydroxyl groups (which may be broad and their chemical shifts can be concentration-dependent).

-

¹³C NMR : The carbon NMR spectrum will show distinct signals for the carbons of the cyclopentyl ring, the quaternary carbon and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ corresponds to the O-H stretching of the alcohol. The N-H stretching of the carbamate will appear in a similar region. A strong absorption around 1680-1700 cm⁻¹ is indicative of the C=O stretching of the carbamate group.

-

Mass Spectrometry (MS) : Mass spectral analysis will show the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺, confirming the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the tert-butyl group or other characteristic fragments.

Section 3: Synthesis and Manufacturing Insights

Retrosynthetic Analysis

The synthesis of this compound often starts from simpler, achiral or meso starting materials. A common retrosynthetic approach involves the disconnection of the Boc-protected amine to reveal (1R,3R)-3-aminocyclopentanol. This chiral amino alcohol can be derived from a meso-precursor through an enantioselective process.

Caption: Retrosynthetic pathway for this compound.

Common Synthetic Routes

A prevalent method for synthesizing this chiral intermediate involves the enzymatic desymmetrization of a meso-diacetate. This approach offers high enantioselectivity.

Experimental Protocol: Enzymatic Desymmetrization

-

Esterification: A meso-diol, such as cis-1,3-cyclopentanediol, is first acetylated to form the corresponding meso-diacetate.

-

Enzymatic Hydrolysis: The meso-diacetate is subjected to enantioselective hydrolysis using a lipase (e.g., from Candida antarctica). The enzyme selectively hydrolyzes one of the acetate groups, leading to a chiral monoacetate and the unreacted diacetate.

-

Separation: The resulting chiral monoacetate is separated from the unreacted diacetate and the diol by-product, typically using column chromatography.

-

Amine Introduction: The hydroxyl group of the chiral monoacetate is then converted to an azide via a mesylate intermediate, followed by reduction to the amine.

-

Boc Protection: The resulting chiral amino alcohol is protected with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

Purification and Quality Control

Purification is typically achieved through recrystallization or silica gel column chromatography. The purity and enantiomeric excess of the final product are critical and are assessed using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Section 4: The Critical Role in the Synthesis of Entecavir

Introduction to Entecavir

Entecavir is a carbocyclic nucleoside analogue that functions as a reverse transcriptase inhibitor.[4] It is a highly potent and selective inhibitor of HBV DNA polymerase, making it a frontline treatment for chronic HBV infection.[4][5] The specific stereochemistry of its cyclopentyl core is essential for its antiviral activity, which is where this compound plays a crucial role.[4]

Synthetic Pathway to Entecavir

The synthesis of Entecavir is a multi-step process where this compound serves as a key chiral precursor to construct the carbocyclic core of the drug.[5][6][7]

Caption: Simplified workflow from the chiral intermediate to Entecavir.

The synthesis generally involves:

-

Oxidation and Olefination: The hydroxyl group of the starting material is oxidized to a ketone. This is followed by the introduction of a methylene group, often via a Wittig or similar reaction, to form a key cyclopentene intermediate.

-

Further Functionalization: The cyclopentene ring is further elaborated to introduce the necessary functional groups that mimic the ribose sugar of a natural nucleoside.

-

Coupling with the Nucleobase: The modified cyclopentyl core is then coupled with a protected guanine derivative.

-

Deprotection: Finally, all protecting groups are removed to yield Entecavir.

Section 5: Handling, Storage, and Safety

This compound is classified as an irritant. It may cause skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a tightly sealed container in a dry, well-ventilated place, ideally at refrigerated temperatures (2-8°C) to ensure its long-term stability.

Section 6: Conclusion and Future Outlook

This compound is a valuable and versatile chiral building block with a critical application in the pharmaceutical industry. Its role in the synthesis of Entecavir highlights the importance of stereochemistry in drug design and development. Future research may focus on developing more efficient and sustainable synthetic routes to this intermediate, potentially utilizing novel biocatalytic or asymmetric catalytic methods to further streamline the production of Entecavir and other carbocyclic nucleoside analogues.[8]

References

-

PubChem. tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate | C11H21NO3 | CID 18453393. [Link]

-

PubChem. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | C10H19NO3 | CID 66877697. [Link]

-

Mol-Instincts. tert-Butyl (cis-3-hydroxycyclobutyl)carbamate | 389890-43-1. [Link]

-

PubChem. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082. [Link]

-

Organic Chemistry Portal. Synthesis Strategies for Entecavir. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

ResearchGate. (PDF) Synthesis of Entecavir and Its Novel Class of Analogs. [Link]

-

National Center for Biotechnology Information. Synthesis of entecavir and its novel class of analogs. [Link]

-

Royal Society of Chemistry. Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. [Link]

-

ScholarWorks@Korea University College of Medicine. Stereoselective Synthesis of Anti-Hepatitis B Drug, Entecavir, through Regio. [Link]

Sources

- 1. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | C10H19NO3 | CID 66877697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 389890-43-1 | tert-Butyl (cis-3-hydroxycyclobutyl)carbamate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 4. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]

- 5. Synthesis of entecavir and its novel class of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ScholarWorks@Korea University College of Medicine: Stereoselective Synthesis of Anti-Hepatitis B Drug, Entecavir, through Regio- and Stereoselective Epoxide Cleavage [scholarworks.korea.ac.kr]

- 8. Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate: A Chiral Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Scaffolds in Modern Drug Design

In the landscape of contemporary drug discovery, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its interaction with biological targets, profoundly influencing efficacy, selectivity, and safety profiles.[1][2] Chiral building blocks, such as tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate, serve as foundational scaffolds for the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth exploration of this valuable synthetic intermediate, from its fundamental properties to its synthesis and application in the development of novel therapeutics. The focus on the (1R,3R) stereoisomer underscores the industry's shift towards stereochemically defined active pharmaceutical ingredients, as mandated by regulatory bodies like the U.S. Food and Drug Administration, to ensure optimal therapeutic outcomes.[3]

Core Properties of this compound

This compound is a carbamate-protected amino alcohol. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, facilitating its use in multi-step synthetic pathways. The trans relationship between the amine and hydroxyl groups on the cyclopentyl ring provides a specific conformational rigidity that is often crucial for precise molecular recognition at the target binding site.

| Property | Value | Source |

| CAS Number | 207729-04-2 (racemic) | PubChem |

| Molecular Formula | C₁₀H₁₉NO₃ | PubChem |

| Molecular Weight | 201.26 g/mol | PubChem |

| Appearance | White to off-white solid | Commercially available |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents | General chemical knowledge |

Enantioselective Synthesis: A Chemoenzymatic Approach

The synthesis of the enantiomerically pure (1R,3R) isomer is a key challenge. A robust chemoenzymatic strategy has been developed, which leverages a lipase-catalyzed resolution to establish the desired stereochemistry. This approach is advantageous due to its high stereoselectivity and mild reaction conditions.

Synthetic Pathway Overview

The synthesis begins with a hetero-Diels-Alder reaction between tert-butyl nitrosyl carbonate and cyclopentadiene, followed by reductive ring opening to yield a racemic mixture of the cis-amino alcohol. This racemate is then resolved using an enzymatic acylation, followed by hydrogenation and deprotection to afford the precursor, (1R,3S)-3-aminocyclopentanol. Finally, Boc protection of the corresponding (1R,3R)-aminocyclopentanol yields the target molecule.

Caption: Chemoenzymatic synthesis of this compound.

Detailed Experimental Protocol: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride (Precursor)

The following protocol is adapted from a patented chemoenzymatic method for the synthesis of the precursor to the title compound.

Step 1: Hetero-Diels-Alder Reaction

-

In a suitable reaction vessel, tert-butyl hydroxylamine carbonate is oxidized to tert-butyl nitrosyl carbonate in the presence of a copper chloride catalyst and 2-ethyl-2-oxazoline.

-

Cyclopentadiene is then added in situ to undergo a hetero-Diels-Alder reaction, yielding cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[4]

Step 2: Reductive Ring Opening

-

The product from Step 1 is subjected to a selective reduction of the nitrogen-oxygen bond using a zinc powder-acetic acid system.[4] This affords the racemic cis-Boc-protected aminocyclopentenol.

Step 3: Enzymatic Resolution

-

The racemic mixture is resolved via lipase-catalyzed acylation. Lipase, such as Novozym 435, and an acylating agent like vinyl acetate are used to selectively acylate one enantiomer.[4]

Step 4: Hydrogenation

-

The double bond in the resolved, acylated intermediate is reduced by catalytic hydrogenation using palladium on carbon (Pd/C).[4]

Step 5: Deprotection

-

The acetyl group is removed under alkaline conditions (e.g., lithium hydroxide in methanol) to yield the Boc-protected amino alcohol.[4]

-

Subsequent deprotection of the Boc group and salt formation are achieved using a solution of hydrogen chloride in isopropanol (prepared in situ from acetyl chloride and isopropanol).[5]

Step 6: Boc Protection to Yield the Final Product

-

The free (1R,3R)-3-aminocyclopentanol is then reprotected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane or tetrahydrofuran, typically in the presence of a base such as triethylamine or sodium bicarbonate, to yield this compound.

Application in Drug Discovery: A Chiral Scaffold for Carbocyclic Nucleosides and Beyond

The rigid, stereochemically defined structure of this compound makes it an invaluable building block in the synthesis of carbocyclic nucleoside analogues. In these molecules, the cyclopentane ring mimics the ribose sugar of natural nucleosides, but the replacement of the ring oxygen with a methylene group confers greater metabolic stability.

Synthesis of Carbocyclic Nucleoside Analogues

A common synthetic strategy involves the coupling of the chiral aminocyclopentanol derivative with a suitably functionalized nucleobase. The hydroxyl group can be activated for nucleophilic substitution by the nitrogen of the nucleobase, often via a Mitsunobu reaction or by conversion to a better leaving group.

Caption: Convergent synthesis of carbocyclic nucleoside analogues.

The precise (1R,3R) stereochemistry is often critical for the resulting nucleoside analogue to be recognized and processed by viral enzymes, such as reverse transcriptases or polymerases, leading to chain termination and inhibition of viral replication.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides key information about the structure. The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon with the carbamate group (CH-NHBoc) will appear as characteristic multiplets. The large tert-butyl group will present as a sharp singlet at approximately 1.4 ppm. The cyclopentyl ring protons will appear as a series of complex multiplets.

-

¹³C NMR : The carbon spectrum will show distinct signals for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~79 ppm), and the methyl carbons of the tert-butyl group (~28 ppm). The carbons of the cyclopentyl ring will resonate in the aliphatic region, with the carbons attached to the hydroxyl and carbamate groups appearing at lower field.

-

-

Mass Spectrometry (MS) : Mass spectral analysis will confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 202.28.

-

Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is the definitive method for determining the enantiomeric purity of the compound. Using a suitable chiral stationary phase, the (1R,3R) and (1S,3S) enantiomers can be baseline separated, allowing for accurate quantification of the enantiomeric excess (ee).

Conclusion

This compound is a strategically important chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and the versatility of the Boc protecting group make it an ideal starting material for the synthesis of complex and high-value pharmaceutical agents, particularly in the field of antiviral research. The chemoenzymatic route to its synthesis offers an efficient and scalable method for producing this enantiomerically pure intermediate. As the pharmaceutical industry continues to prioritize the development of single-enantiomer drugs, the utility and demand for such precisely engineered chiral scaffolds are set to increase.

References

- CN112574046A - Method for preparing (1R,3S)

-

Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. [Link]

- Preparation method of (1R,3S)

-

What is the application of stereochemistry in drug design? - Patsnap Synapse. [Link]

-

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID - PubChem. [Link]

- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)

-

The Significance of Chirality in Drug Design and Development - PMC - PubMed Central. [Link]

-

Stereochemistry and Its Role in Drug Design. [Link]

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P

-

1 - Supporting Information. [Link]

-

tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate | C11H21NO3 | CID - PubChem. [Link]

- WO2010065447A3 - A process for the preparation of tert-butyl (r)

-

Stereochemistry in Drug Action - PMC - NIH. [Link]

-

1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164) - ResearchGate. [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. [Link]

Sources

- 1. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

A Technical Guide to tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate: A Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate, a chiral bifunctional molecule of significant interest in medicinal chemistry and pharmaceutical development. The guide elucidates its chemical identity, including its IUPAC name and synonyms, and delves into its physicochemical properties. A detailed, scientifically-grounded synthetic protocol for its preparation is presented, emphasizing the stereocontrolled synthesis of the key (1R,3R)-3-aminocyclopentanol precursor. The critical role of this carbamate as a versatile building block is explored, with a focus on its application in the synthesis of chiral drugs, particularly carbocyclic nucleoside analogues. Furthermore, this guide outlines the analytical techniques for its characterization and provides essential safety and handling information.

Chemical Identity and Properties

tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate is a carbamate derivative incorporating a chiral 1,3-disubstituted cyclopentane ring. The presence of both a hydroxyl and a Boc-protected amino group makes it a valuable synthon for the introduction of this specific stereochemical motif into larger, more complex molecules.

IUPAC Name: tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate[1]

Synonyms: [1]

-

rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate

-

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

-

(1R,3R)-3-(Boc-amino)cyclopentanol

-

trans-3-N-Boc-aminocyclopentanol

-

tert-butyl (trans-3-hydroxycyclopentyl)carbamate

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₃ | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | Inferred from similar compounds |

| InChI Key | SBUKINULYZANSP-HTQZYQBOSA-N | [1] |

| CAS Number | 207729-04-2 (for racemate) | [1] |

Synthesis and Mechanism

The synthesis of tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate hinges on two key stages: the enantioselective synthesis of the (1R,3R)-3-aminocyclopentanol precursor and its subsequent chemoselective N-Boc protection.

Enantioselective Synthesis of (1R,3R)-3-Aminocyclopentanol

The stereocontrolled synthesis of the aminocyclopentanol core is the most critical aspect of obtaining the enantiomerically pure target molecule. While various methods for the synthesis of chiral cyclopentane derivatives exist, a plausible and efficient route can be adapted from established patent literature for the synthesis of the (1R,3S) enantiomer, which is a key intermediate in the synthesis of the anti-AIDS drug Bictegravir. This highlights the pharmaceutical relevance of this structural motif. A proposed synthetic pathway for the (1R,3R) enantiomer is outlined below.

The synthesis commences with a hetero-Diels-Alder reaction between cyclopentadiene and a chiral nitroso derivative, generated in situ. This reaction establishes the two stereocenters on the cyclopentane ring with a high degree of stereocontrol. Subsequent reduction of the N-O bond, followed by enzymatic resolution and further chemical transformations, yields the desired enantiomerically pure (1R,3R)-3-aminocyclopentanol.

Caption: Proposed synthetic workflow for (1R,3R)-3-aminocyclopentanol.

N-Boc Protection of (1R,3R)-3-Aminocyclopentanol

With the chiral aminocyclopentanol in hand, the final step is the chemoselective protection of the amino group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions. The higher nucleophilicity of the amine compared to the hydroxyl group allows for selective N-acylation.

Experimental Protocol: N-Boc Protection

This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product can be characterized by standard analytical techniques to confirm its identity and purity.

Materials:

-

(1R,3R)-3-Aminocyclopentanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and TLC apparatus

Procedure:

-

To a solution of (1R,3R)-3-aminocyclopentanol (1.0 eq) in anhydrous DCM (10 mL/g of amine) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM (2 mL/g of (Boc)₂O) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes eluent). The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate as a white solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DCM prevents the hydrolysis of (Boc)₂O.

-

Triethylamine: Acts as a base to neutralize the in-situ generated carbonic acid, driving the reaction to completion.

-

0 °C to Room Temperature: The initial cooling helps to control the exothermicity of the reaction, while allowing it to proceed to completion at room temperature.

-

Aqueous Workup: The NaHCO₃ wash removes any unreacted (Boc)₂O and acidic byproducts. The brine wash removes residual water from the organic layer.

Applications in Drug Development

The rigid, stereodefined scaffold of tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate makes it an attractive building block for the synthesis of a variety of biologically active molecules. Its bifunctional nature allows for sequential or orthogonal derivatization of the hydroxyl and (deprotected) amino groups.

A primary application of this chiral intermediate is in the synthesis of carbocyclic nucleoside analogues . These compounds are mimics of natural nucleosides where the furanose ring is replaced by a carbocyclic moiety, such as cyclopentane. This modification imparts greater metabolic stability, as the molecule is no longer susceptible to enzymatic cleavage of the glycosidic bond. Many carbocyclic nucleosides exhibit potent antiviral activity, particularly against HIV and hepatitis B viruses.

Caption: General workflow for the synthesis of carbocyclic nucleoside analogues.

The (1R,3R) stereochemistry is crucial for the proper spatial orientation of the nucleobase and the hydroxyl group, mimicking the natural deoxyribose sugar and allowing for effective interaction with viral enzymes such as reverse transcriptase or polymerase.

Analytical Characterization

The identity and purity of tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), cyclopentyl ring protons (multiplets, ~1.5-2.2 ppm and ~3.8-4.2 ppm), a broad singlet for the NH proton (~4.5-5.5 ppm), and a signal for the CH-OH proton. |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively), the carbonyl carbon of the carbamate (~155 ppm), and distinct signals for the five carbons of the cyclopentyl ring, including the CH-OH and CH-NHBoc carbons. |

| Mass Spectrometry (MS) | The expected molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate chromatographic conditions, indicating high purity. Chiral HPLC can be used to determine enantiomeric excess. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (~3350 cm⁻¹), O-H stretch (~3400 cm⁻¹), C-H stretches (~2950 cm⁻¹), and the C=O stretch of the carbamate (~1680 cm⁻¹). |

Safety and Handling

tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, it may cause skin and eye irritation.

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the synthesis of complex, enantiomerically pure molecules, particularly carbocyclic nucleoside analogues with potential antiviral applications. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for its effective utilization in a research and development setting.

References

-

PubChem. tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate. [Link]

-

PubChem. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. [Link]

-

PubChem. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. [Link]

-

PubChem. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. [Link]

- Google Patents. Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

- Google Patents. Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

Sources

Spectroscopic Data of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate, a key chiral building block in modern medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a thorough understanding of the structural characterization of this molecule.

Introduction

This compound (also known as (1R,3R)-3-(Boc-amino)cyclopentanol) is a valuable synthetic intermediate due to its defined stereochemistry and the presence of both a protected amine and a hydroxyl group. These functionalities allow for selective chemical transformations, making it a crucial component in the synthesis of complex pharmaceutical agents. Accurate structural elucidation through spectroscopic methods is paramount to ensure the integrity and purity of this starting material, which directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API).

This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a complete set of publicly available experimental spectra for this specific stereoisomer is limited, this guide synthesizes data from analogous compounds, spectral databases of related fragments, and established principles of spectroscopic interpretation to provide a comprehensive and predictive analysis.

Molecular Structure and Key Features:

The structure of this compound consists of a cyclopentane ring with a trans configuration of the Boc-protected amine and the hydroxyl group. This specific stereochemistry is crucial for its utility in asymmetric synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. The analysis is based on the known chemical shifts of similar carbamates and substituted cyclopentane systems.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.7 | br s | 1H | NH |

| ~4.2 | m | 1H | CH-OH |

| ~3.9 | m | 1H | CH-NHBoc |

| ~2.1 - 1.9 | m | 2H | Cyclopentyl CH₂ |

| ~1.8 - 1.5 | m | 4H | Cyclopentyl CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ |

Interpretation:

-

Boc Group: A characteristic sharp singlet integrating to nine protons is expected around 1.45 ppm, corresponding to the magnetically equivalent methyl groups of the tert-butyl protecting group.

-

Cyclopentyl Methine Protons: The protons attached to the carbons bearing the hydroxyl (CH-OH) and the Boc-amino (CH-NHBoc) groups are expected to appear as multiplets in the downfield region of the aliphatic spectrum, typically between 3.9 and 4.2 ppm. Their exact chemical shifts and coupling patterns will be influenced by the trans stereochemistry.

-

Cyclopentyl Methylene Protons: The remaining methylene protons of the cyclopentane ring will appear as a series of complex multiplets between 1.5 and 2.1 ppm.

-

Amide Proton: The NH proton of the carbamate will likely appear as a broad singlet around 4.7 ppm. Its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~155.5 | C=O (carbamate) |

| ~79.5 | C (CH₃)₃ |

| ~74.0 | C H-OH |

| ~55.0 | C H-NHBoc |

| ~35.0 | Cyclopentyl CH₂ |

| ~30.0 | Cyclopentyl CH₂ |

| 28.4 | C(C H₃)₃ |

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the Boc group is the most deshielded carbon and is expected to have a chemical shift of around 155.5 ppm.

-

Quaternary Carbon: The quaternary carbon of the tert-butyl group will appear around 79.5 ppm.

-

Cyclopentyl Methine Carbons: The carbons attached to the electronegative oxygen and nitrogen atoms (CH-OH and CH-NHBoc) will be downfield from the other ring carbons, appearing around 74.0 and 55.0 ppm, respectively.

-

Cyclopentyl Methylene Carbons: The remaining methylene carbons of the cyclopentane ring will have chemical shifts in the upfield region, typically between 30.0 and 35.0 ppm.

-

Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group will show a characteristic signal at approximately 28.4 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, broad | O-H stretch (alcohol) |

| ~3350 | Medium | N-H stretch (carbamate) |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1685 | Strong | C=O stretch (carbamate) |

| ~1520 | Strong | N-H bend and C-N stretch |

| ~1170 | Strong | C-O stretch (carbamate) |

| ~1050 | Strong | C-O stretch (alcohol) |

Interpretation:

-

O-H and N-H Stretching: A broad absorption band around 3400 cm⁻¹ is indicative of the hydroxyl group's O-H stretch, with the broadening due to hydrogen bonding. A medium intensity peak around 3350 cm⁻¹ corresponds to the N-H stretch of the carbamate.

-

C-H Stretching: Strong absorptions around 2970 cm⁻¹ are due to the stretching vibrations of the aliphatic C-H bonds in the cyclopentyl and tert-butyl groups.

-

Carbonyl Stretching: A very strong and sharp absorption band around 1685 cm⁻¹ is characteristic of the C=O stretching of the carbamate functional group.

-

N-H Bending and C-N Stretching: A strong band around 1520 cm⁻¹ is typically observed for the N-H bending vibration coupled with C-N stretching in secondary amides (carbamates).

-

C-O Stretching: Strong absorptions in the fingerprint region, around 1170 cm⁻¹ and 1050 cm⁻¹, correspond to the C-O stretching vibrations of the carbamate and the secondary alcohol, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 202.14 | [M+H]⁺ |

| 224.12 | [M+Na]⁺ |

| 146.10 | [M+H - C₄H₈]⁺ |

| 102.09 | [M+H - C₅H₉O₂]⁺ |

Interpretation:

-

Molecular Ion: The protonated molecule [M+H]⁺ would be observed at an m/z of approximately 202.14, confirming the molecular weight of 201.26 g/mol . The sodium adduct [M+Na]⁺ at m/z 224.12 is also commonly observed.

-

Fragmentation Pattern: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (C₄H₈) from the tert-butyl group, which would result in a fragment ion at m/z 146.10. Further fragmentation could lead to the loss of the entire Boc group, resulting in the protonated aminocyclopentanol at m/z 102.09.

Experimental Protocols

The following are standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: Internal standard (TMS at 0.00 ppm) or residual solvent signal.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher (corresponding to the proton frequency).

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2 seconds.

-

Referencing: Residual solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy

-

Sample Preparation:

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., CH₂Cl₂), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Spectrometer: FTIR spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum should be collected prior to the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (ESI):

-

Mass Spectrometer: ESI-TOF or ESI-Quadrupole.

-

Ionization Mode: Positive ion mode.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Visualizations

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of the molecular structure.

Diagram 2: Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic characterization.

Conclusion

The spectroscopic data for this compound, as predicted and analyzed in this guide, provides a robust framework for the structural confirmation of this important chiral building block. The combination of NMR, IR, and MS data allows for an unambiguous determination of its constitution and key stereochemical features. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for maintaining the standards of scientific integrity and reproducibility in research and drug development.

References

Due to the limited availability of a single, comprehensive public source for the experimental spectra of this compound, this guide has synthesized information from spectral databases for analogous compounds and general chemical principles. The following resources are valuable for understanding the spectroscopic techniques and interpreting the data presented.

-

PubChem . National Center for Biotechnology Information. This compound. [Link]

-

NIST Chemistry WebBook . National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Unlocking the Therapeutic Potential of the (1R,3R)-3-Hydroxycyclopentyl Carbamate Scaffold: A Technical Guide for Drug Discovery

Foreword: The Untapped Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that offer both synthetic tractability and diverse biological activity is paramount. The cyclopentane ring, a common motif in natural products and approved drugs, presents a compelling scaffold due to its unique conformational properties that allow for the precise spatial arrangement of functional groups.[1][2] This guide focuses on a specific, yet underexplored, building block: tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate. While direct, extensive biological data for this core molecule is not abundant in publicly accessible literature, its structural components—a carbamate functional group and a stereochemically defined cyclopentane core—suggest a high potential for derivatization into a multitude of biologically active compounds.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is not a mere compilation of existing data, but rather a forward-looking roadmap. We will dissect the therapeutic possibilities of this scaffold by drawing parallels with known bioactive carbamates and cyclopentane-containing drugs, propose robust synthetic strategies for diversification, and provide detailed, field-proven protocols for the systematic biological evaluation of its derivatives. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for exploration and discovery.

The Core Moiety: Physicochemical Properties and Stereochemical Considerations

The foundational molecule, this compound, possesses a unique combination of features that make it an attractive starting point for a drug discovery program.

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Stereochemistry | (1R, 3R) - trans configuration |

| Key Functional Groups | Secondary alcohol, Boc-protected amine (carbamate) |

The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle on the amine functionality, allowing for selective modification. The secondary alcohol provides a clear vector for derivatization through esterification, etherification, or oxidation followed by further functionalization.

The Significance of the (1R,3R) Stereochemistry and Cyclopentane Conformation

The cyclopentane ring is not planar and exists in a dynamic equilibrium between envelope and half-chair conformations. The substituents on the ring influence this equilibrium. For a 1,3-trans-disubstituted cyclopentane like our core molecule, the substituents can adopt pseudo-axial or pseudo-equatorial positions. The (1R,3R) absolute stereochemistry dictates a specific three-dimensional arrangement of the hydroxyl and carbamate groups, which will be critical for interactions with chiral biological targets such as enzymes and receptors. Computational modeling and NMR studies of derivatives will be essential to understand the preferred conformations and how they influence biological activity.[3] The rigidification of the cyclopentane scaffold through the introduction of bicyclic systems is an emerging strategy in medicinal chemistry to lock in a bioactive conformation and improve pharmacological properties.[4][5][6]

Postulated Biological Activities: An Evidence-Based Rationale

While direct biological testing data for the parent molecule is scarce, the known activities of related chemical classes provide a strong basis for targeted screening of its derivatives.

Anticancer Potential: Targeting Histone Deacetylases (HDACs)

Carbamate-containing molecules have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology. The carbamate group can act as a zinc-binding group, chelating the zinc ion in the active site of HDACs. It is plausible that derivatives of our core molecule, particularly those where the hydroxyl group is modified to incorporate a surface recognition cap, could exhibit HDAC inhibitory activity.

Neurological Applications: Anticonvulsant and Neuroprotective Agents

The carbamate functional group is present in several anticonvulsant drugs. While the exact mechanisms can vary, they often involve modulation of ion channels or neurotransmitter systems. The cyclopentane moiety can influence lipophilicity and brain penetration. Therefore, derivatives of this compound warrant investigation for their potential as novel anticonvulsant agents.

Synthetic Strategy: A Roadmap to Chemical Diversity

The generation of a library of derivatives from the core scaffold is essential for exploring structure-activity relationships (SAR). The synthetic strategy should focus on modifications at the hydroxyl and carbamate functionalities.

Derivatization of the Hydroxyl Group

The secondary alcohol is a prime site for introducing diversity. Standard organic synthesis protocols can be employed for:

-

Esterification: Reaction with a variety of carboxylic acids, acid chlorides, or anhydrides to introduce different aryl, heteroaryl, or aliphatic groups.

-

Etherification: Williamson ether synthesis with a range of alkyl or benzyl halides to probe the effect of different ether substituents.

-

Oxidation and further derivatization: Oxidation of the alcohol to a ketone would allow for the introduction of new functionalities via reactions such as reductive amination.

Modification of the Carbamate Group

The Boc-protected amine can be deprotected under acidic conditions to yield the free amine. This primary amine can then be subjected to a wide array of reactions:

-

Acylation: Reaction with various acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to produce secondary or tertiary amines.

-

Carbamoylation: Reaction with isocyanates to form ureas.

The following diagram illustrates the key derivatization pathways from the core molecule.

Experimental Protocols for Biological Evaluation

A systematic evaluation of the synthesized derivatives is crucial. The following are detailed protocols for initial in vitro screening.

In Vitro Cytotoxicity Screening: MTT Assay

This assay is a fundamental first step to assess the general cytotoxicity of the synthesized compounds against various cell lines and to determine the appropriate concentration range for more specific assays.[1][7]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.[8]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent (e.g., DMSO) concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

HDAC Inhibition Assay

For derivatives showing cytotoxic activity, a direct assessment of their ability to inhibit HDAC enzymes is a logical next step. A fluorometric assay is a common and sensitive method.[3][9][10][11][12]

Principle: This assay uses a substrate that is deacetylated by HDACs. A developer solution then acts on the deacetylated substrate to produce a fluorescent product. The intensity of the fluorescence is inversely proportional to the HDAC activity.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare HDAC assay buffer, a solution of a human recombinant HDAC enzyme (e.g., HDAC1), and the fluorogenic HDAC substrate according to the manufacturer's instructions.

-

Assay Setup: In a black 96-well plate, add the following to triplicate wells:

-

Blank (no enzyme): Assay buffer and substrate.

-

Vehicle Control (enzyme, no inhibitor): Assay buffer, HDAC enzyme, and substrate.

-

Positive Control Inhibitor: Assay buffer, HDAC enzyme, a known HDAC inhibitor (e.g., Trichostatin A), and substrate.

-

Test Compound: Assay buffer, HDAC enzyme, test compound at various concentrations, and substrate.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Development: Add the developer solution to each well. Incubate at room temperature for 15-30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~360 nm, emission ~460 nm).

-

Data Analysis: Subtract the blank fluorescence from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value.

In Vivo Anticonvulsant Screening

For derivatives with favorable physicochemical properties for CNS penetration, in vivo screening for anticonvulsant activity is warranted. The pentylenetetrazole (PTZ)-induced seizure model is a widely used primary screening method.[2][5][6][13][14]

Principle: PTZ is a GABA-A receptor antagonist that induces clonic seizures in rodents. The ability of a test compound to prevent or delay the onset of these seizures indicates potential anticonvulsant activity.

High-Level Protocol Outline:

-

Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory environment for at least one week.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., diazepam) should be included.

-

PTZ Challenge: After a predetermined pretreatment time (e.g., 30 minutes for i.p. administration), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

-

Observation: Observe the animals for a period of 30 minutes for the onset of clonic seizures and the incidence of mortality.

-

Data Analysis: Analyze the ability of the test compound to protect the animals from seizures and death. Determine the ED₅₀ (the dose that protects 50% of the animals from seizures).

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutics. This guide has provided a comprehensive framework for initiating a drug discovery program based on this molecule. The proposed synthetic strategies offer clear pathways to a diverse chemical library, and the detailed biological evaluation protocols provide a robust system for identifying and characterizing active compounds.

The key to unlocking the potential of this scaffold lies in a systematic and iterative process of design, synthesis, and biological testing. The initial screening results will guide the subsequent rounds of lead optimization, where the focus will be on improving potency, selectivity, and pharmacokinetic properties. The conformational flexibility of the cyclopentane ring should be a central consideration in the design of next-generation analogs.

While the journey from a starting scaffold to a clinical candidate is long and challenging, the unique structural features of this compound and its derivatives make it a worthy endeavor for any drug discovery team seeking to explore novel chemical space.

References

-

ResearchGate. Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Available from: [Link]

-

American Chemical Society. Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. ACS Fall 2023. Available from: [Link]

-

Paul, S., Adelfinsky, D., Salome, C., Fessard, T., & Brown, M. K. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Chemical Science, 14(30), 8116–8121. Available from: [Link]

-

Paul, S., Adelfinsky, D., Salome, C., Fessard, T., & Brown, M. K. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Chemical science, 14(30), 8116–8121. Available from: [Link]

-

ResearchGate. Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol. Available from: [Link]

-

PubMed. In vivo studies on the mechanism of action of the broad spectrum anticonvulsant loreclezole. Available from: [Link]

-

National Center for Biotechnology Information. Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Available from: [Link]

-

Merck Millipore. HDAC Activity Assay Kit. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society [acs.digitellinc.com]

- 5. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02695G [pubs.rsc.org]

- 6. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cmd.wustl.edu [cmd.wustl.edu]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Antiviral Drug Synthesis: A Guide to the Strategic Role of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate in Carbocyclic Nucleoside Synthesis

An In-Depth Technical Guide

Abstract

Carbocyclic nucleosides represent a cornerstone of modern antiviral therapy, offering enhanced chemical stability and potent biological activity compared to their natural counterparts.[1] The efficacy of these therapeutic agents is critically dependent on the precise stereochemistry of their carbocyclic core. This technical guide provides an in-depth analysis of tert-butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate, a pivotal chiral building block in the synthesis of numerous carbocyclic nucleosides, including the anti-HIV agent Abacavir. We will elucidate the rationale behind its molecular design, detail its enantioselective synthesis, and provide field-proven protocols for its application in the construction of complex antiviral drugs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

The Strategic Imperative for Carbocyclic Nucleosides

Natural nucleosides, while fundamental to cellular processes, are often suboptimal as therapeutic agents due to their susceptibility to enzymatic cleavage of the N-glycosidic bond by phosphorylases.[1] The replacement of the furanose ring's oxygen atom with a methylene group (CH₂) yields a carbocyclic nucleoside, a modification that confers significant resistance to hydrolysis and enzymatic degradation.[1] This increased stability leads to improved pharmacokinetic profiles and sustained therapeutic effects.

However, this structural modification presents a significant synthetic challenge: the creation of multiple stereocenters on the cyclopentane ring with absolute control.[2] The biological activity of these analogues is inextricably linked to their three-dimensional structure, making enantioselective synthesis not just a preference, but a necessity.

The Core Building Block: A Molecule Designed for Purpose

This compound is a strategically designed chiral intermediate that addresses the challenges of carbocyclic nucleoside synthesis. Its structure contains the essential features required for the convergent synthesis of a wide range of nucleoside analogues.

The Significance of (1R,3R) Stereochemistry

The cis relationship between the C1-amine and C3-hydroxyl groups in the (1R,3R) enantiomer is a common motif in biologically active carbocyclic nucleosides that mimic natural ribofuranosides. This specific stereochemistry is crucial for the correct spatial orientation of the nucleobase and other substituents, enabling effective interaction with viral enzymes such as reverse transcriptase.

The Role of the tert-Butoxycarbonyl (Boc) Protecting Group

The choice of the Boc group to protect the C1-amine is a critical element of the synthetic strategy. Amines are nucleophilic and basic, and without protection, they would interfere with subsequent reactions. The Boc group offers a unique combination of stability and selective lability, making it ideal for multi-step synthesis.[3]

Key Advantages of the Boc Group:

-

Robustness: It is stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[4][5]

-

Orthogonality: It can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA, or HCl) without affecting other common protecting groups like the base-labile Fmoc or hydrogenolysis-labile Cbz groups.[2][4] This orthogonality is the cornerstone of complex synthetic planning.[2]

-

Chemoselectivity: The higher nucleophilicity of an amine compared to a hydroxyl group allows for the selective protection of the amine in an amino alcohol.

The mechanism of Boc deprotection involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form the highly stable tert-butyl carbocation, which then decomposes into isobutylene and a proton.[6]

Enantioselective Synthesis of the (1R,3R)-3-Aminocyclopentanol Precursor

The most versatile and widely adopted route to the chiral aminocyclopentanol core relies on the enzymatic resolution of the racemic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.[6][7][8] This method provides access to the enantiomerically pure lactam, which serves as the precursor to a variety of carbocyclic nucleosides, including Carbovir and Abacavir.[7][9]

The overall workflow from the resolved Vince lactam to the desired Boc-protected intermediate is a multi-step process that establishes the key stereocenters and functional groups.

Figure 1: Synthetic workflow from (-)-Vince Lactam to the (1R,3R)-3-Aminocyclopentanol precursor.

Protocol: Chemoselective Boc Protection

This protocol details the chemoselective N-Boc protection of (1R,3R)-3-aminocyclopentanol. The higher nucleophilicity of the amine ensures it reacts preferentially over the secondary alcohol.

Materials:

-

(1R,3R)-3-Aminocyclopentanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (1R,3R)-3-aminocyclopentanol (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, add saturated aqueous NaHCO₃ solution to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane/EtOAc) to yield this compound as a white solid.

The Key Coupling Step: Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for coupling the hydroxyl group of the carbocyclic core with a nucleobase.[10] A key feature of this reaction is the clean inversion of stereochemistry at the reacting carbon center, proceeding via an Sₙ2 mechanism.[11][12] This stereochemical inversion is fundamental to achieving the desired final configuration of the nucleoside analogue.

When this compound is used, the nucleophile (the nucleobase) attacks the C3 carbon, inverting its configuration from (R) to (S).

Figure 2: Generalized mechanism of the Mitsunobu reaction for nucleobase coupling.

Protocol: Mitsunobu Coupling with 6-Chloropurine

This protocol describes a typical procedure for coupling the Boc-protected aminocyclopentanol with 6-chloropurine, a common precursor for adenine-based nucleosides.

Materials:

-

This compound

-

6-Chloropurine

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a flame-dried, argon-purged flask, dissolve this compound (1.0 eq), 6-chloropurine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIAD (1.5 eq) dropwise to the stirred solution. A color change is typically observed.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel) to separate the desired product from triphenylphosphine oxide and other byproducts. The resulting product will be tert-butyl ((1R,3S)-3-(6-chloro-9H-purin-9-yl)cyclopentyl)carbamate.

Final Steps: Elaboration and Deprotection

Following the successful coupling of the nucleobase, the synthesis proceeds to the final steps. For the synthesis of Abacavir, the 6-chloro substituent on the purine ring is displaced with cyclopropylamine.[4] The final step is the removal of the Boc protecting group to unmask the primary amine.

Protocol: Boc Group Deprotection

This protocol describes the acidic removal of the Boc group.

Materials:

-

Boc-protected carbocyclic nucleoside

-

4M Hydrogen Chloride in 1,4-Dioxane (or Trifluoroacetic acid in Dichloromethane)

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolve the Boc-protected carbocyclic nucleoside in a minimal amount of 1,4-dioxane.

-

Add an excess of 4M HCl in 1,4-dioxane to the solution.

-

Stir the mixture at room temperature for 2-4 hours. The deprotection is often accompanied by the evolution of CO₂ gas.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the final product.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the final carbocyclic nucleoside hydrochloride.

Data Summary: Representative Yields

The efficiency of each synthetic step is crucial for the overall viability of the process. The following tables summarize typical yields for the key transformations described.

Table 1: Synthesis and Protection of the Carbocyclic Core

| Step | Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |

| Boc Protection | (Boc)₂O, TEA | THF | 0 °C to RT | 12 | 85-95 |

Table 2: Mitsunobu Coupling and Final Deprotection

| Step | Substrates | Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |

| Mitsunobu Coupling | Boc-aminocyclopentanol, 6-Chloropurine | PPh₃, DIAD | THF | 0 °C to RT | 12-24 | 60-75 |

| Boc Deprotection | Boc-protected nucleoside | 4M HCl in Dioxane | 1,4-Dioxane | RT | 2-4 | >95 (as HCl salt) |

Conclusion

This compound is a testament to the power of strategic molecular design in modern organic synthesis. Its specific stereochemistry and the orthogonal nature of the Boc protecting group make it an exceptionally valuable and versatile building block. The synthetic pathways and protocols detailed in this guide demonstrate a robust and reliable methodology for leveraging this intermediate to construct enantiomerically pure carbocyclic nucleosides. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of this lynchpin molecule is essential for the continued innovation of potent antiviral therapies.

References

-

The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (2025). Available at: [Link]

- US Patent US8097723B2. Process for the preparation of abacavir. Google Patents.

-

Mitsunobu Reaction. Chemistry Steps. Available at: [Link]

- Vince R, Hua MJ. Synthesis and anti-HIV activity of carbocyclic 2', 3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides. J Med Chem. 1990; 33(1): 17-21.

-

Carbocyclic Nucleoside Chemotherapeutic Agents. Grantome. Available at: [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

-

Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkat USA. Available at: [Link]

-

Mitsunobu reaction. Wikipedia. Available at: [Link]

-

Vince lactam. Wikipedia. Available at: [Link]

-

Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. (2025). Available at: [Link]

-

Synthesis and biological evaluation of carboacyclic nucleosides with (Z) and (E)-9-[4,4-bis(hydroxymethyl)]-2-butenyl side chain. PubMed. Available at: [Link]

-

Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. PubMed. Available at: [Link]

-

Recent progress for the synthesis of selected carbocyclic nucleosides. PubMed. Available at: [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. Available at: [Link]

-

The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Carbovir, GR-90352, NSC-614846. Drugsynthesis. Available at: [Link]

-

Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC - PubMed Central. Available at: [Link]

- EP1905772A1 - Process for the preparation of abacavir. Google Patents.

- US8183370B2 - Process for the preparation of abacavir. Google Patents.

-

4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. ResearchGate. (2025). Available at: [Link]

-

Synthesis of carbovir and abacavir from a carbocyclic precursor. PubMed. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. arrow.tudublin.ie [arrow.tudublin.ie]

- 4. US8097723B2 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 5. tert-Butyl ((1s,3r)-3-hydroxycyclopentyl)carbamate - CAS:167465-99-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. Vince lactam - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 10. scielo.br [scielo.br]

- 11. Synthesis of a Novel Conformationally Locked Carbocyclic Nucleoside Ring System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. beilstein-journals.org [beilstein-journals.org]

The Carbamate Moiety: A Privileged Scaffold in Biological Systems and a Guide to its Mechanism of Action

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The carbamate ester functional group (–O–CO–NH–) is a deceptively simple yet remarkably versatile structural motif that has been extensively leveraged in the development of a wide array of biologically active compounds, from life-saving therapeutics to potent pesticides.[1][2][3] Its ability to act as a transition-state mimetic, particularly for hydrolytic enzymes, has established it as a cornerstone in inhibitor design. This guide provides a comprehensive exploration of the core mechanisms of action of carbamate-containing compounds within biological systems. We will deconstruct the nuanced chemistry of their interactions with key enzymatic targets, primarily acetylcholinesterase (AChE), elucidate the principles of structure-activity relationships (SAR), and present the experimental methodologies required to validate these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding to guide future discovery and innovation.

The Chemical Foundation of Carbamate Activity